2,4-Dimethoxyphenethylamine chemical properties and structure
2,4-Dimethoxyphenethylamine chemical properties and structure
An In-Depth Technical Guide to 2,4-Dimethoxyphenethylamine (2,4-DMPEA)
Authored by: A Senior Application Scientist
Introduction
2,4-Dimethoxyphenethylamine (2,4-DMPEA) is a substituted phenethylamine, belonging to a class of compounds known for their diverse neurochemical activities. Structurally, it is a positional isomer of the more widely studied 2,5-dimethoxyphenethylamine (2C-H) and is related to the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine).[1][2] First described in scientific literature by 1964, 2,4-DMPEA serves as a valuable molecular probe for structure-activity relationship (SAR) studies within the phenethylamine class, particularly concerning interactions with serotonin receptors.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and analytical characterization for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The defining features of 2,4-DMPEA are the phenethylamine backbone with two methoxy groups substituted at the 2 and 4 positions of the phenyl ring. This substitution pattern dictates its electronic properties and steric profile, which in turn influences its pharmacological activity.
IUPAC Name: 2-(2,4-dimethoxyphenyl)ethanamine[1] CAS Number: 15806-29-8[1][3] Molecular Formula: C₁₀H₁₅NO₂[1][3]
Caption: Chemical structure of 2-(2,4-dimethoxyphenyl)ethanamine (2,4-DMPEA).
Table 1: Physicochemical Properties of 2,4-Dimethoxyphenethylamine
| Property | Value | Source |
| Molecular Weight | 181.235 g·mol⁻¹ | [1][3] |
| Exact Mass | 181.110279 g/mol | [4] |
| InChI Key | YDTQAPOROITHCN-UHFFFAOYSA-N | [1][4] |
| Appearance | Oil | [5] |
Synthesis Protocol
A prevalent and reliable method for the synthesis of 2,4-DMPEA proceeds via the Henry reaction (nitroaldol condensation) followed by reduction. This pathway begins with 2,4-dimethoxybenzaldehyde, which is condensed with nitromethane to form the intermediate 1-(2,4-dimethoxyphenyl)-2-nitroethene. Subsequent reduction of the nitroalkene yields the target primary amine. The choice of a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄) is critical for the complete reduction of both the nitro group and the alkene double bond.
Caption: Synthetic pathway for 2,4-DMPEA from 2,4-dimethoxybenzaldehyde.
Experimental Protocol: Synthesis via Nitroalkene Reduction[3]
This protocol is adapted from established procedures for the reduction of nitroalkenes to phenethylamines.
Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)-2-nitroethene
-
Dissolve 2,4-dimethoxybenzaldehyde (1 equiv.) in a suitable solvent such as methanol or ethanol.
-
Add nitromethane (1.1-1.5 equiv.) and a base catalyst (e.g., ammonium acetate or a solution of sodium hydroxide).
-
Heat the mixture under reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, which should cause the nitroalkene product to precipitate.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
Step 2: Reduction of 1-(2,4-dimethoxyphenyl)-2-nitroethene to 2,4-DMPEA
-
Prepare a suspension of Lithium Aluminium Hydride (LiAlH₄) (4 equiv.) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
-
Dissolve the nitroalkene intermediate (1 equiv.) in anhydrous THF.
-
Add the solution of the nitroalkene dropwise to the stirred LiAlH₄ suspension at 0°C. Caution: The reaction is highly exothermic.
-
After the addition is complete, remove the ice bath and heat the reaction mixture at reflux (approximately 65-80°C) overnight.
-
Cool the mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting suspension (e.g., through Celite) to remove the aluminum salts.
-
Extract the filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield 2,4-DMPEA as an oil.
Analytical Characterization
The unambiguous identification of 2,4-DMPEA, particularly distinguishing it from its five other regioisomers, requires robust analytical techniques. Mass spectrometry and infrared spectroscopy are indispensable for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is a cornerstone for identifying phenethylamines. While all six dimethoxyphenethylamine isomers have the same molecular weight (181 g/mol ), their fragmentation patterns under electron ionization (EI) can provide critical distinguishing information. The six isomers can be divided into two groups based on their mass spectrum base peak.[6][7]
-
Group 1 (m/z 164 base peak): 2,3-DMPEA, 2,5-DMPEA, 3,5-DMPEA
-
Group 2 (m/z 151 base peak): 2,4-DMPEA, 2,6-DMPEA, 3,4-DMPEA[6]
The base peak at m/z 151 for 2,4-DMPEA corresponds to the dimethoxybenzyl cation, formed by the characteristic cleavage of the ethylamine side chain. While this groups it with two other isomers, further differentiation requires analysis of relative ion abundances or, more definitively, infrared spectroscopy.[6]
Gas Chromatography-Infrared Detection (GC-IRD)
Vapor-phase infrared spectroscopy provides a unique molecular fingerprint that can definitively distinguish between the DMPEA isomers. For 2,4-DMPEA, key distinguishing absorption bands are observed in the 700–1700 cm⁻¹ region.[6]
-
A characteristic peak at 787 cm⁻¹ .[6]
-
A sharp peak at 1285 cm⁻¹ .[6]
-
A doublet observed at 1154 and 1208 cm⁻¹ .[6]
These specific absorptions, when compared to the spectra of the other isomers, allow for conclusive identification.
Protocol: GC-MS Analysis of 2,4-DMPEA
-
Sample Preparation: Dissolve a small quantity of the amine sample in a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
GC Separation:
-
Injector: 250°C, Splitless mode.
-
Column: A non-polar capillary column, such as one with a 5% phenyl / 95% methyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is typically used.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10-15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Identify the 2,4-DMPEA peak based on its retention time. Analyze the corresponding mass spectrum, confirming the molecular ion (if present) and the characteristic base peak at m/z 151.
Caption: Standard workflow for the analytical characterization of 2,4-DMPEA by GC-MS.
Pharmacology and Biological Activity
2,4-DMPEA is known to act as a low-potency partial agonist of the serotonin 5-HT₂A receptor.[1] Its binding affinity (Ki) is reported in the range of 202–999 nM, with a half-maximal effective concentration (EC₅₀) between 832–4,034 nM.[1] This pharmacological profile is consistent with other substituted phenethylamines, where modifications to the substitution pattern on the phenyl ring significantly modulate receptor affinity and efficacy. The effects of 2,4-DMPEA in humans have not been formally reported in scientific literature.[1]
Conclusion
2,4-Dimethoxyphenethylamine is a structurally significant member of the dimethoxyphenethylamine family. Its synthesis from readily available precursors and its distinct analytical profile, characterized by a mass spectrum base peak at m/z 151 and a unique infrared spectrum, make it an accessible and identifiable compound for research purposes. As a low-potency 5-HT₂A receptor partial agonist, it contributes to the broader understanding of phenethylamine structure-activity relationships, providing a valuable data point for medicinal chemists and pharmacologists in the development of novel CNS-active agents.
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